N-[3-[(3-Phenylpropyl)amino]phenyl]acetamide

Lipophilicity LogP Chromatographic retention

N-[3-[(3-Phenylpropyl)amino]phenyl]acetamide (CAS 93805-17-5) is a meta-substituted acetanilide derivative bearing a 3-phenylpropylamino side chain (C₁₇H₂₀N₂O, MW 268.35 g/mol). The compound is classified as a pharmaceutical and dye intermediate, and is specifically cited as a chemical precursor in azo disperse dye patent literature where its N-allylated derivative serves as a coupling component for hydrophobic fibre colorants.

Molecular Formula C17H20N2O
Molecular Weight 268.35 g/mol
CAS No. 93805-17-5
Cat. No. B12648612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-[(3-Phenylpropyl)amino]phenyl]acetamide
CAS93805-17-5
Molecular FormulaC17H20N2O
Molecular Weight268.35 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=CC(=C1)NCCCC2=CC=CC=C2
InChIInChI=1S/C17H20N2O/c1-14(20)19-17-11-5-10-16(13-17)18-12-6-9-15-7-3-2-4-8-15/h2-5,7-8,10-11,13,18H,6,9,12H2,1H3,(H,19,20)
InChIKeyWAWKQABTSMQFSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[3-[(3-Phenylpropyl)amino]phenyl]acetamide (CAS 93805-17-5) – Core Identity and Procurement-Relevant Properties


N-[3-[(3-Phenylpropyl)amino]phenyl]acetamide (CAS 93805-17-5) is a meta-substituted acetanilide derivative bearing a 3-phenylpropylamino side chain (C₁₇H₂₀N₂O, MW 268.35 g/mol) . The compound is classified as a pharmaceutical and dye intermediate, and is specifically cited as a chemical precursor in azo disperse dye patent literature where its N-allylated derivative serves as a coupling component for hydrophobic fibre colorants [2]. Key computed physicochemical properties include a boiling point of 508.8 °C at 760 mmHg, density of 1.138 g/cm³, refractive index of 1.63, and a LogP of 2.89 [1].

Why In-Class Acetanilide Intermediates Cannot Substitute N-[3-[(3-Phenylpropyl)amino]phenyl]acetamide (CAS 93805-17-5)


Simple acetanilide analogs such as 3-aminoacetanilide (CAS 102-28-3) share the meta-acetylaminoaniline core but lack the 3-phenylpropyl substituent, resulting in a LogP of 0.136 versus 2.89 for the target compound [1][2]. This approximately 20-fold difference in calculated octanol-water partition coefficient translates to fundamentally different solubility, extraction, and chromatographic retention behaviour that cannot be compensated by simple adjustment of solvent systems or reaction conditions. Substituting with a compound that lacks the phenylpropyl side chain would alter the reactivity, steric profile, and downstream product properties—particularly in azo dye synthesis where the phenylpropyl chain influences substantivity for polyester fibres and the shade of the resulting dye [3].

Quantitative Differentiation Evidence for N-[3-[(3-Phenylpropyl)amino]phenyl]acetamide (CAS 93805-17-5) Relative to Closest Analogs


Lipophilicity (LogP) Advantage Over 3-Aminoacetanilide

The target compound exhibits a LogP of 2.89, compared to 0.136 for the simpler analog 3-aminoacetanilide [1][2]. This difference of approximately 2.75 log units indicates a roughly 560-fold higher partition into octanol, reflecting significantly greater hydrophobicity conferred by the 3-phenylpropyl side chain.

Lipophilicity LogP Chromatographic retention Drug-likeness

Thermal Stability Differentiation: Boiling Point vs. 3-Aminoacetanilide and 3-Acetylamino-N,N-diethylaniline

The target compound has a boiling point of 508.8 °C at 760 mmHg , substantially exceeding that of 3-aminoacetanilide (271.72 °C) and 3-acetylamino-N,N-diethylaniline (385.6 °C) . This >200 °C elevation indicates substantially lower vapour pressure and greater thermal endurance, a critical parameter for high-temperature dye-fixation processes on polyester (typically 160–220 °C).

Thermal stability Boiling point High-temperature processing Dye fixation

Structural Specificity as azo Dye Coupling Component Precursor vs. Generic Acetanilide Intermediates

In GB2105361A, the N-allyl derivative of the target compound (N-allyl-N-γ-phenylpropyl-3-acetylaminoaniline) is explicitly claimed as a coupling component that yields monoazo disperse dyes on polyester fibres with shades ranging from orange to blue and 'very good fastness to light, washing and sublimation' [1]. Generic acetanilide intermediates such as 3-acetylamino-N,N-diethylaniline produce different shade ranges and fastness profiles [2], and cannot be used interchangeably because the phenylpropyl chain confers both the steric bulk and hydrophobic character required for optimal fibre substantivity and colour development.

Azo disperse dye Coupling component Polyester dyeing Fastness properties

Hydrogen Bonding Capacity vs. N-(3-Phenylpropyl)acetamide

The target compound possesses two hydrogen bond donors (secondary amine NH and amide NH) and two hydrogen bond acceptors (amide carbonyl oxygen) , whereas the structurally simpler N-(3-phenylpropyl)acetamide (CAS 34059-10-4) has only one donor and one acceptor . This doubled H-bond capacity can significantly influence solubility in polar solvents, crystal packing, and compatibility with protic formulation excipients.

Hydrogen bonding Solubility Crystal engineering Formulation

Molecular Complexity and Rotatable Bond Count as a Selectivity Determinant

The target compound has a complexity score of 287 and 6 rotatable bonds , compared to 150 and 4 rotatable bonds for N-(3-phenylpropyl)acetamide and approximately 206 and 4 rotatable bonds for 3-acetylamino-N,N-diethylaniline . The higher complexity and greater conformational flexibility increase the potential for selective molecular recognition in pharmaceutical target binding and for differentiated dye-fibre interactions.

Molecular complexity Rotatable bonds Ligand efficiency Selectivity

Procurement-Guiding Application Scenarios for N-[3-[(3-Phenylpropyl)amino]phenyl]acetamide (CAS 93805-17-5)


Synthesis of N-Allyl Coupling Components for Azo Disperse Dyes on Polyester

The compound serves as the direct precursor to N-allyl-N-γ-phenylpropyl-3-acetylaminoaniline, a coupling component that produces monoazo disperse dyes with orange-to-blue shades and 'very good fastness to light, washing and sublimation' on polyester fibres [1]. The high boiling point (508.8 °C) and LogP of 2.89 ensure the intermediate withstands high-temperature dye-fixation conditions (160–220 °C) without premature volatilisation [2]. Procurement should specify this exact CAS number to guarantee the phenylpropyl moiety is present, as simpler acetanilides (e.g., 3-aminoacetanilide) cannot yield the same shade range or fastness.

Pharmaceutical Lead Optimisation Requiring Defined Lipophilicity

With a LogP of 2.89, this compound occupies a lipophilicity window desirable for CNS-targeted small molecules and for intermediates destined for lipophilic reaction media [3]. The 560-fold higher octanol partition compared to 3-aminoacetanilide (LogP 0.136) makes it suitable for parallel artificial membrane permeability assays (PAMPA) and blood-brain barrier penetration studies where higher LogP is a prerequisite. Substituting with polar analogs would invalidate structure-activity relationship (SAR) data.

High-Temperature Organic Synthesis and Process Chemistry

The boiling point of 508.8 °C substantially exceeds that of 3-aminoacetanilide (271.72 °C) and 3-acetylamino-N,N-diethylaniline (385.6 °C) . This thermal margin is critical in continuous flow chemistry, solvent-free melt reactions, or polyester dye-bath processing at 125–140 °C under pressure, where lower-boiling analogs would generate vapour-phase losses, reduce yield, and create safety hazards from volatile organic emissions.

Chromatographic Method Development and Reference Standard Qualification

SIELC Technologies has published a validated reverse-phase HPLC method for this compound using a Newcrom R1 column with acetonitrile/water/phosphoric acid mobile phase, scalable to preparative separation and suitable for pharmacokinetic sample analysis [4]. The defined LogP of 2.89 and the availability of a documented chromatographic protocol make this compound a practical choice as a reference standard for impurity profiling in dye intermediate or pharmaceutical intermediate quality control, where method transferability and reproducibility are paramount.

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